3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H12ClFN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with pyrrolidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-chloro-3-fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride
Uniqueness
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13Cl2FN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-fluoro-4-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-6-11-5-3-7(8)9-2-1-4-12-9;;/h3,5-6,9,12H,1-2,4H2;2*1H |
InChI Key |
ICPMFOJSZPMCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)F.Cl.Cl |
Origin of Product |
United States |
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